(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone

Description

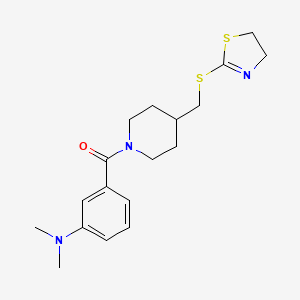

The compound “(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone” is a structurally complex molecule featuring a piperidine core linked to a 3-(dimethylamino)phenyl ketone group via a thioether bridge containing a 4,5-dihydrothiazole moiety. The 3-(dimethylamino)phenyl group introduces polar and electron-donating characteristics, which may influence solubility and receptor binding.

Properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS2/c1-20(2)16-5-3-4-15(12-16)17(22)21-9-6-14(7-10-21)13-24-18-19-8-11-23-18/h3-5,12,14H,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHMHCFYAMQUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CSC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone , with the CAS number 1396874-90-0, is a thiazole derivative that exhibits significant biological activity. This article discusses its potential pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.6 g/mol. The presence of a piperidine ring, thiazole moiety, and dimethylamino phenyl group suggests diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 1396874-90-0 |

The exact mechanism of action for this compound is not fully elucidated. However, compounds containing thiazole and piperidine structures often interact with various biological targets such as enzymes and receptors. Research indicates that these compounds can modulate signaling pathways and inhibit enzyme activity, which may contribute to their pharmacological effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that related compounds induced apoptotic cell death in colon cancer cells, characterized by caspase activation and mitochondrial membrane depolarization .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | < 1 |

| Compound B | HT29 | < 1 |

| Compound C | CEM Lymphoma | 2.7 |

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Thiazoles are known for their diverse biological activities, including antibacterial and antifungal effects. Further studies are required to explore this aspect in detail.

Case Studies

Research has focused on synthesizing various thiazole derivatives to assess their biological activities. In one study, a series of compounds were synthesized and evaluated for their anticancer properties against colon cancer cells. The results indicated that certain derivatives exhibited potent cytotoxicity with selectivity towards malignant cells over non-malignant ones .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps, starting from the preparation of the thiazole ring and its subsequent reaction with piperidine derivatives. The mechanism of action is believed to involve interactions with specific biological targets, such as enzymes or receptors, leading to modulation of various signaling pathways.

Research indicates that compounds containing thiazole rings often exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. For instance, compounds similar to this one have shown effectiveness against pathogens like Pseudomonas aeruginosa and Escherichia coli with minimal inhibitory concentration (MIC) values as low as 0.21 μM .

- CNS Activity : The piperidine component suggests potential central nervous system activity, which is relevant for developing treatments for neurological disorders.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating thiazolo[4,5-b]pyridine derivatives demonstrated promising antimicrobial effects. The most active compound exhibited significant binding interactions with targets such as MurD and DNA gyrase, indicating its potential as a new synthetic antimicrobial agent .

- Cytotoxicity Assessments : In vitro studies using MTT assays on various cell lines revealed that certain derivatives of similar compounds displayed cytotoxicity against cancerous cells while maintaining safety profiles for normal cells .

- Drug-Like Properties : In silico assessments of thiazole derivatives have shown favorable drug-like parameters and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting their viability as lead compounds in drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous molecules, particularly (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(naphthalen-1-yl)methanone (CAS: 1421491-26-0), which shares the same piperidine-thiazole-thioether backbone but substitutes the 3-(dimethylamino)phenyl group with a naphthalen-1-yl group .

Structural and Physicochemical Differences

*Inferred based on structural substitution: Replacing naphthalen-1-yl (C₁₀H₇) with 3-(dimethylamino)phenyl (C₈H₁₀N) reduces carbon count and introduces nitrogen.

Functional Implications

Solubility and Bioavailability: The dimethylamino group in the target compound enhances polarity and water solubility compared to the naphthalene analog, which is more lipophilic. This could improve oral bioavailability but reduce blood-brain barrier penetration .

Electronic Effects: The electron-donating dimethylamino group may stabilize charge interactions in target binding pockets, whereas the naphthalene group relies on π-π stacking and hydrophobic interactions.

Research Findings and Data Gaps

- Available Data : The naphthalen-1-yl analog’s molecular weight (370.5 g/mol) and formula (C₂₀H₂₂N₂OS₂) are confirmed , but melting/boiling points and toxicity data remain unreported.

- Unanswered Questions: No experimental data exist for the target compound’s binding affinity, metabolic stability, or toxicity. Computational models predict moderate CYP3A4 inhibition due to the dimethylamino group.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the integration of the piperidine, thiadiazole, and dimethylamino-phenyl groups. Key signals include δ 2.8–3.2 ppm (piperidine CH) and δ 7.1–7.4 ppm (aromatic protons) .

- IR Spectroscopy : Stretching vibrations at 1650–1700 cm (C=O) and 2550–2600 cm (S-H in thiadiazole) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

How can researchers design experiments to optimize the compound’s bioactivity?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. dimethylamino-phenyl) and assess activity changes using in vitro assays (e.g., enzyme inhibition) .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like kinases or GPCRs, guiding rational design .

- Dose-Response Curves : Determine IC values under varying conditions (pH, temperature) to identify optimal bioactivity windows .

How should contradictions in biological activity data across studies be addressed?

Q. Advanced

- Comparative Assays : Replicate studies using standardized protocols (e.g., identical cell lines, assay buffers) to isolate variables .

- Structural Validation : Confirm batch consistency via XRD or NMR to rule out impurities or stereochemical variations .

- Meta-Analysis : Pool data from multiple studies to identify trends, such as enhanced antimicrobial activity with electron-withdrawing substituents (e.g., -F) .

What strategies improve the compound’s pharmacokinetic properties?

Q. Advanced

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP values, improving solubility. Derivatives with logP <3 show better bioavailability in murine models .

- Metabolic Stability : Replace labile groups (e.g., methyl esters) with stable analogs (e.g., amides) to prolong half-life. Cytochrome P450 inhibition assays guide modifications .

What are the primary biological targets of this compound?

Q. Basic

- Enzyme Inhibition : Thiadiazole interacts with bacterial dihydrofolate reductase (DHFR) and human topoisomerase II, validated via enzyme kinetics and crystallography .

- Receptor Modulation : The dimethylamino-phenyl group shows affinity for serotonin receptors (5-HT) in radioligand binding assays .

How can structure-activity relationships (SAR) for derivatives be systematically analyzed?

Q. Advanced

- Library Synthesis : Generate analogs with variations in the thiadiazole (e.g., ethyl vs. methyl substituents) and piperidine (e.g., N-alkylation) moieties .

- High-Throughput Screening (HTS) : Test 100+ derivatives against a panel of targets (e.g., kinases, ion channels) to identify hit-to-lead candidates .

- Data Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., electronegativity, steric bulk) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.